
N-benzyl-N-méthylacrylamide
Vue d'ensemble
Description
N-benzyl-N-methyl-acrylamide is a chemical compound used to make polymers of high refractive index . It is an important raw material in a widely industrial area .
Synthesis Analysis
N,N′-Methylenebisacrylamide (MBAA), which is an important raw material in a widely industrial area, was synthesized using convenient catalysts . Six different homogeneous and heterogeneous catalysts were used to obtain maximum monomer yield. The MBAA was obtained with 95% yield by using Cu (II) catalyst containing carboxylate groups ligands .
Molecular Structure Analysis
The molecular formula of N-benzyl-N-methyl-acrylamide is C11H13NO . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
Chemical Reactions Analysis
MBAA is a molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers . Acrylamide is one of the most common compounds that use MBAA during the polymerization reactions. The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure .
Physical and Chemical Properties Analysis
The molecular weight of N-benzyl-N-methyl-acrylamide is 175.23 g/mol . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
Applications De Recherche Scientifique
Chimie des polymères et science des matériaux
Le N-benzyl-N-méthylacrylamide sert de monomère dans les réactions de polymérisation. Les chercheurs ont exploré son incorporation dans divers copolymères et homopolymères. Ces polymères présentent des propriétés souhaitables telles que des températures de transition vitreuse (Tg) élevées, une résistance mécanique et une transparence. Les applications comprennent :
- Hydrogels : Le this compound contribue à la synthèse d'hydrogels avec un comportement de gonflement ajustable. Ces hydrogels trouvent des applications dans la délivrance de médicaments, la cicatrisation des plaies et le génie tissulaire .
Synthèse organique et chimie médicinale
- Dérivés d'oxindole : Les chercheurs ont développé une réaction de cyclisation photoredox catalysée sans métal des N-arylacrylamides, conduisant à de précieux dérivés d'oxindole. Ces composés ont un potentiel en tant que molécules bioactives .
Applications biomédicales
En résumé, le this compound est prometteur dans divers domaines, de la science des matériaux à la chimie médicinale. Sa structure et sa réactivité uniques en font un composé intrigant pour des explorations plus approfondies. Les chercheurs continuent d'enquêter sur ses applications et d'optimiser ses propriétés pour des utilisations spécifiques . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .
Mode of Action
The mode of action of N-Benzyl-N-methyl-acrylamide involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-methyl-acrylamide are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .
Result of Action
The result of N-Benzyl-N-methyl-acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .
Action Environment
The action of N-Benzyl-N-methyl-acrylamide can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .
Safety and Hazards
Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin . They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .
Propriétés
IUPAC Name |
N-benzyl-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMHECGYSOUMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)
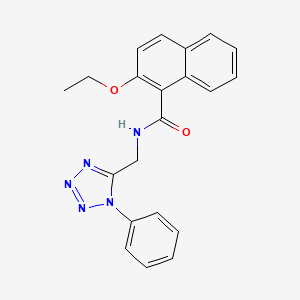
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
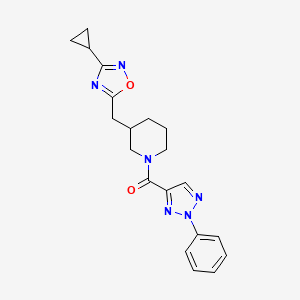
![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)
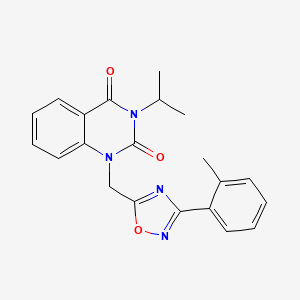
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)
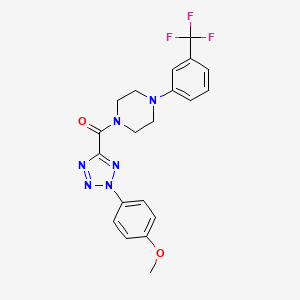
![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)
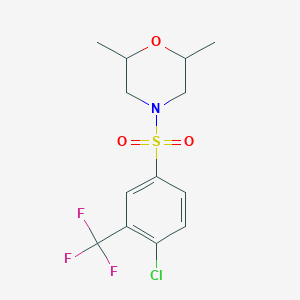
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)
